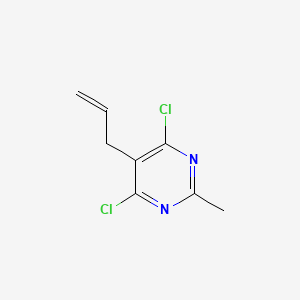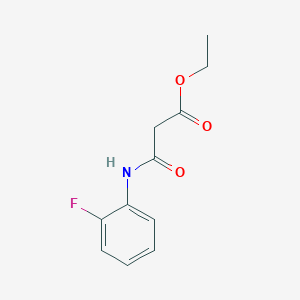
N-(2-Fluorophenyl)-malonamic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Fluorophenyl)-malonamic acid ethyl ester is a chemical compound with a complex structure that includes a propanoic acid backbone, a fluorophenyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-[(2-fluorophenyl)amino]-3-oxo-, ethyl ester typically involves the reaction of 2-fluoroaniline with ethyl 3-oxopropanoate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for mass production. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluorophenyl)-malonamic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-Fluorophenyl)-malonamic acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanoic acid, 3-[(2-fluorophenyl)amino]-3-oxo-, ethyl ester involves its interaction with specific molecular targets. For instance, it may act as an inhibitor by binding to the active site of enzymes, thereby preventing the enzyme from catalyzing its substrate. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(2-Fluorophenyl)propanoic acid: This compound is similar in structure but lacks the ethyl ester group.
2-Amino-3-(4-fluorophenyl)propanoic acid: Another related compound with an amino group instead of the oxo group.
Uniqueness
N-(2-Fluorophenyl)-malonamic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the ethyl ester group, in particular, can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C11H12FNO3 |
|---|---|
Molecular Weight |
225.22 g/mol |
IUPAC Name |
ethyl 3-(2-fluoroanilino)-3-oxopropanoate |
InChI |
InChI=1S/C11H12FNO3/c1-2-16-11(15)7-10(14)13-9-6-4-3-5-8(9)12/h3-6H,2,7H2,1H3,(H,13,14) |
InChI Key |
ZELRXSQSERBNAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)NC1=CC=CC=C1F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

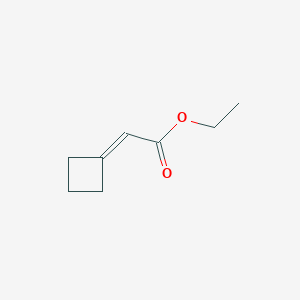
![[3-(ethoxycarbonyl)-2,4-dimethyl-5-phenyl-1H-pyrrol-1-yl]acetic acid](/img/structure/B1317103.png)
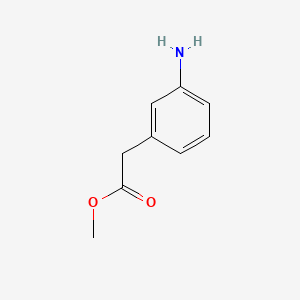

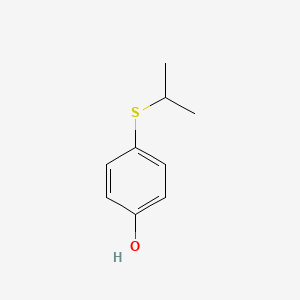
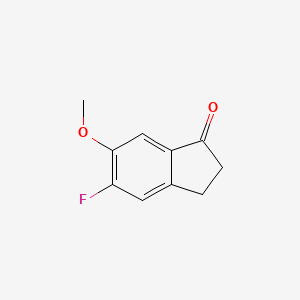
![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1317114.png)
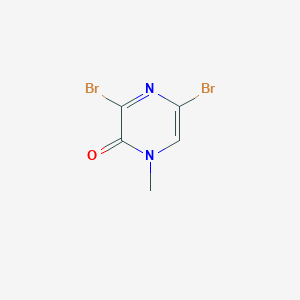
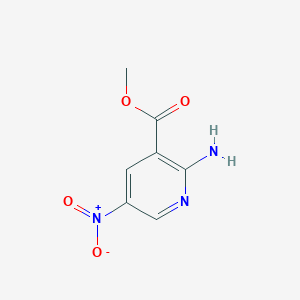
![4-[(3,4-Dimethylphenyl)sulfanylmethyl]benzoic acid](/img/structure/B1317120.png)

